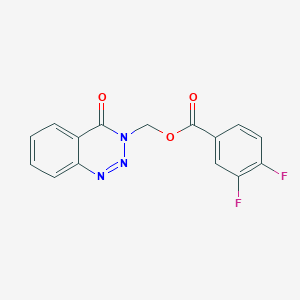

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound. Benzotriazines are known for their wide range of applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of benzotriazine derivatives generally consists of a benzene ring fused with a triazine ring. The “4-Oxo” indicates the presence of a carbonyl group (C=O) at the 4th position of the benzotriazine ring .Chemical Reactions Analysis

Benzotriazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions such as hydrolysis, reduction, and cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives can vary widely depending on their specific structure. Generally, these compounds are stable under normal conditions .科学的研究の応用

Peptide Synthesis

TBTU serves as a powerful coupling reagent in peptide synthesis. Its role is to facilitate the formation of peptide bonds during the assembly of amino acids into longer peptide chains. Specifically:

- Coupling Reagent : TBTU efficiently activates carboxylic acids, allowing them to react with amino groups. This minimizes racemization during fragment condensation, making it ideal for synthesizing complex peptides .

Hematoregulatory Nonapeptide Synthesis

In large-scale preparations, TBTU has been employed to synthesize the hematoregulatory nonapeptide Glp-Glu-Asp-2-DAS-(Lys)2 (also known as SK&F 107647). This peptide has potential therapeutic applications related to blood regulation and immune response .

Antimicrobial and Antifungal Agents

TBTU derivatives have been investigated for their antimicrobial properties. While TBTU itself may not directly exhibit antimicrobial activity, its intermediates or modified forms could serve as scaffolds for designing novel antimicrobial or antifungal agents. Further studies are needed to explore this potential .

Crystallography Studies

Researchers have used TBTU derivatives, including 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters, in X-ray crystallography studies. These investigations provide valuable insights into the molecular structures of these compounds, aiding in drug design and understanding their interactions with biological targets .

Color Indicator in Solid Phase Peptide Synthesis

Interestingly, the liberated hydroxy component resulting from TBTU acylation reactions can serve as a color indicator. When bound to resin-bound amines during solid-phase peptide synthesis, it changes color, providing visual cues about the progress of acylation reactions .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSVSSOMSANOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)

![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)

![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)